Quinolin-5(4aH)-one
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Overview
Description
Quinolin-5(4aH)-one, also known as 5-Hydroxyquinoline, is a heterocyclic aromatic organic compound. It consists of a quinoline ring system with a hydroxyl group at the 5-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves heating a mixture of aniline and glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene or arsenic pentoxide.
Friedländer Synthesis: This method involves the condensation of o-aminobenzaldehyde with acetaldehyde in the presence of an alkali.
Industrial Production Methods:
- Industrial production of quinoline derivatives often employs the Skraup synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can be oxidized to form quinoline-N-oxide using oxidizing agents such as peracetic acid.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroquinoline.
Substitution Reactions: this compound undergoes both electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Nitration: Fuming nitric acid and sulfuric acid are used to nitrate this compound, producing 5-nitroquinoline.
Sulfonation: Fuming sulfuric acid at high temperatures (220°C) is used for sulfonation, yielding quinoline-5-sulfonic acid.
Major Products:
Scientific Research Applications
Quinolin-5(4aH)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinolin-5(4aH)-one and its derivatives involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with significant chelating properties and used in metal ion detection.
4-Hydroxy-2-quinolones: These compounds are structurally similar and exhibit various biological activities, including antituberculosis properties.
Uniqueness:
Properties
Molecular Formula |
C9H7NO |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4aH-quinolin-5-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-7H |
InChI Key |
AAAKYYKQVNUCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=O)C=CC=C2N=C1 |
Origin of Product |
United States |
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